Benzoylprop-ethyl

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Herbicide Performance and Resistance

- Mode of Action: Research investigates how Benzoylprop-ethyl disrupts specific plant growth processes, particularly in weeds. Studies aim to understand its mechanism of action to improve weed control strategies [1].

- Stress and Herbicide Efficacy: Scientists study how environmental factors like water deficit stress can influence the performance of Benzoylprop-ethyl. This knowledge helps optimize weed control methods under different conditions [1].

- Herbicide Resistance: Research explores how repeated use of Benzoylprop-ethyl can lead to resistance in weed populations. Identifying resistance mechanisms helps develop more sustainable weed management practices [1].

Source

Effect of water deficit stress on benzoylprop-ethyl performance and physiological traits of winter wild oat (Avena sterilis subsp. ludoviciana):

Analytical Techniques and Standards

- Reference Material: Benzoylprop-ethyl serves as a certified reference material (CRM) in scientific research. CRMs are highly characterized chemicals used to calibrate analytical instruments like chromatography for accurate weed residue measurement [2].

- Method Development and Validation: Scientists utilize Benzoylprop-ethyl to develop and validate analytical methods for detecting herbicides in agricultural products. This ensures accurate monitoring of herbicide presence in food and environmental samples [2].

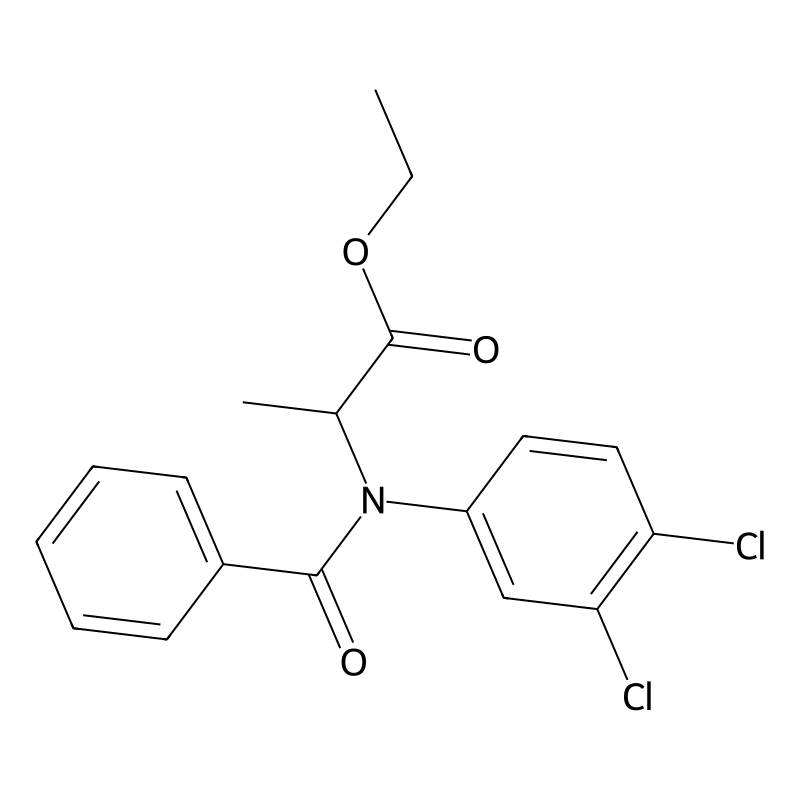

Benzoylprop-ethyl, chemically known as ethyl N-benzoyl-N-(3,4-dichlorophenyl)-DL-alaninate, is an obsolete herbicide that was primarily employed for the selective control of wild oats in various field crops. Its chemical formula is and it is characterized as a colorless crystalline solid. This compound belongs to the class of arylalanine herbicides and is noted for its low aqueous solubility, which limits its environmental mobility and bioavailability .

Benzoylprop-ethyl undergoes several chemical transformations, particularly in the presence of specific enzymes. Key reactions include:

- Hydrolysis: This reaction involves the breakdown of benzoylprop-ethyl into its constituent parts, primarily through the action of carboxylesterases found in plants and soil. Hydrolysis typically leads to the formation of benzoylpropb, which can further conjugate with other compounds in plants .

- Debenzoylation: There is evidence that benzoylprop-ethyl can degrade via debenzoylation, resulting in products that may also conjugate or complex with other biological molecules .

The synthesis of benzoylprop-ethyl typically involves multi-step organic reactions. While specific detailed methods are not extensively documented due to its obsolete status, general approaches may include:

- Formation of the Benzoyl Group: The introduction of the benzoyl moiety onto a suitable alanine derivative.

- Chlorination: The addition of dichlorophenyl groups through electrophilic aromatic substitution.

- Esterification: The final step involves esterification with ethyl alcohol to yield the final product.

These reactions generally require controlled conditions and specific catalysts to ensure high yields and purity .

Studies on benzoylprop-ethyl have highlighted its interactions with various biological systems:

- Plant Interactions: Research indicates that it can be hydrolyzed by plant enzymes, leading to various degradation products that may affect plant physiology.

- Aquatic Toxicity: It has been shown to be harmful to aquatic organisms, raising concerns about its environmental persistence and bioaccumulation potential .

XLogP3

GHS Hazard Statements

H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Pictograms

Irritant;Environmental Hazard

Other CAS

Wikipedia

Use Classification

HERBICIDES